8-Chloro-cAMP, also known as 8-Chloro-cAMP, is a synthetic analog of cyclic adenosine monophosphate (cAMP). [, , , , , , ] It belongs to a class of compounds known as cyclic nucleotide analogs. [, ] These molecules are structurally similar to naturally occurring cyclic nucleotides like cAMP and cGMP, which act as secondary messengers in various cellular signaling pathways. [, ] 8-Chloro-cAMP is of significant interest in scientific research due to its unique properties and its potential to modulate cellular processes. [, , , , , , , , , , , , , , , , ]
Related Compounds
Cyclic adenosine 3',5'-monophosphate (cAMP)
Relevance: cAMP is the parent compound of 8-Chloro-cAMP. 8-Chloro-cAMP is a site-selective analog of cAMP that primarily activates type II PKA, unlike cAMP, which activates both type I and type II PKA isoforms. [, , , , , , , ] This selectivity makes 8-Chloro-cAMP a valuable tool for studying the distinct roles of PKA isoforms in various cellular processes, particularly in cancer development and progression where PKA isoforms exhibit differential expression and activity. [, , , , , , ]
8-Chloro-adenosine (8-Cl-Ado)
Compound Description: 8-Chloro-adenosine is a nucleoside analog formed by the breakdown of 8-Chloro-cAMP. It exhibits cytotoxic activity against various cancer cell lines. [, , ] 8-Cl-Ado exerts its effects by being phosphorylated intracellularly to 8-Chloro-adenosine triphosphate (8-Cl-ATP), which disrupts cellular processes like RNA synthesis and leads to a decline in the cellular ATP pool. []
Relevance: Research suggests that 8-Chloro-cAMP might act as a prodrug for 8-Chloro-adenosine, with the latter being the actual active compound responsible for inhibiting tumor cell growth. [, ] This conversion of 8-Chloro-cAMP to 8-Chloro-adenosine is significantly enhanced in the presence of serum. []
N6-monobutyryl-cAMP
Compound Description: N6-monobutyryl-cAMP is a cell-permeable cAMP analog that can activate both type I and type II PKA, though it shows a slight preference for type II. []
Relevance: When used with 8-(4-chlorophenylthio)-cAMP or 8-Chloro-cAMP, N6-monobutyryl-cAMP synergistically activates type II PKA, particularly in the context of electrogenic ion transport regulation in rabbit collecting ducts. [] This synergistic action makes this combination valuable for studying type II PKA-mediated physiological processes.
8-(4-Chlorophenylthio)-cAMP
Compound Description: 8-(4-Chlorophenylthio)-cAMP is a cAMP analog that demonstrates selectivity for activating type II PKA. []
Relevance: Similar to its interaction with N6-monobutyryl-cAMP, 8-(4-Chlorophenylthio)-cAMP also synergistically activates type II PKA when combined with 8-Chloro-cAMP. [] This synergistic activation with 8-Chloro-cAMP further highlights its role in specifically targeting and studying type II PKA-dependent pathways.
N6,O2'-dibutyryl cyclic AMP (DB-cAMP)
Compound Description: N6,O2'-dibutyryl cyclic AMP (DB-cAMP) is a cell-permeable cAMP analog known for its ability to activate both type I and type II PKA. [] It is commonly used to study the broad effects of cAMP signaling within cells.
Relevance: Unlike 8-Chloro-cAMP, which exhibits site selectivity for type II PKA, DB-cAMP activates both type I and type II PKA. [, ] Despite this difference, both DB-cAMP and 8-Chloro-cAMP, in conjunction with interferon-gamma, can synergistically induce nitric oxide synthesis in murine peritoneal macrophages, highlighting a potential point of convergence in their downstream effects. []
8-Bromo-cAMP
Compound Description: 8-Bromo-cAMP is a cell-permeable analog of cAMP, known to activate both PKA type I and type II. [, ] It is often used in research to mimic the effects of increased intracellular cAMP levels.
8-(6-aminohexyl)-amino-cAMP
Compound Description: 8-(6-aminohexyl)-amino-cAMP is a cAMP analog recognized for its selectivity in activating type I PKA. [] It serves as a valuable tool for investigating the specific roles of PKA type I in various cellular processes.
Relevance: Unlike 8-Chloro-cAMP, which activates type II PKA, 8-(6-aminohexyl)-amino-cAMP selectively activates type I PKA. [] This difference in selectivity makes them useful for differentiating the roles of PKA type I and II in cellular responses. For instance, 8-(6-aminohexyl)-amino-cAMP, even when combined with N6-monobutyryl-cAMP, does not influence electrogenic ion transport in rabbit collecting ducts, in contrast to the effects seen with 8-Chloro-cAMP. []
6-Bn-cAMP
Compound Description: 6-Bn-cAMP is a cAMP analog that shows site selectivity for site A of cAMP-dependent protein kinases. It does not activate Epac (Exchange protein activated by cyclic AMP). [] 6-Bn-cAMP is under investigation for its therapeutic potential due to its ability to inhibit the growth of various cancer cell lines at low doses. []
Relevance: While both 6-Bn-cAMP and 8-Chloro-cAMP demonstrate anti-cancer properties, they exhibit different site selectivities within protein kinase A. [] 6-Bn-cAMP selectively targets site A, whereas 8-Chloro-cAMP preferentially binds to site I of the type II regulatory subunit (RII). [, ] This difference in binding site preference suggests that they might modulate distinct downstream signaling pathways, making their combined use potentially synergistic in therapeutic applications. []
Source and Classification
Tocladesine is synthesized from cyclic adenosine 3,5-monophosphate through specific chemical modifications. Its classification falls under the category of cyclic nucleotide analogues, which are compounds that mimic the structure and function of natural cyclic nucleotides but with modifications that enhance their biological activity or alter their pharmacokinetic properties.
Synthesis Analysis
The synthesis of Tocladesine involves several key steps:
Starting Material: The process begins with cyclic adenosine 3,5-monophosphate.
Chlorination: The compound undergoes chlorination to introduce a chlorine atom at the 8-position of the adenosine ring, resulting in 8-chloro-cyclic adenosine monophosphate.
Phosphorylation: Following chlorination, the compound may be further phosphorylated to form 8-chloro-adenosine triphosphate, enhancing its biological activity.
The synthesis can be performed using phosphodiesterases to facilitate the conversion of cyclic adenosine 3,5-monophosphate to its chlorinated form. This method allows for a streamlined and efficient production of Tocladesine suitable for research and therapeutic applications.
Molecular Structure Analysis
Tocladesine's molecular structure is characterized by the following features:
Chemical Formula: C₁₀H₁₄ClN₅O₃P
Molecular Weight: Approximately 295.68 g/mol
Structure: The compound consists of a purine base (adenosine) linked to a ribose sugar and a phosphate group. The chlorine atom is substituted at the 8-position of the purine ring.
The introduction of chlorine alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets compared to its unmodified counterparts.
Chemical Reactions Analysis
Tocladesine participates in various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varied biological activities.
Reduction: Reduction reactions can convert Tocladesine into other analogues that might exhibit altered pharmacological profiles.
Substitution Reactions: The chlorine atom in Tocladesine can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction processes.
Mechanism of Action
Tocladesine primarily acts as an agonist for cyclic adenosine monophosphate pathways:
Physical and Chemical Properties Analysis
Tocladesine exhibits several notable physical and chemical properties:
Solubility: It is soluble in aqueous solutions due to its polar phosphate group.
Stability: The compound's stability may vary depending on environmental conditions such as pH and temperature.
Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within common ranges for similar compounds.
These properties are crucial for determining the compound's suitability for various applications in research and therapeutics.
Applications
Tocladesine has diverse scientific applications:
Chemistry: It serves as a model compound for studying cyclic nucleotide analogues and their effects on cellular processes.
Biology: Researchers investigate its role in cellular signaling pathways, particularly those related to cancer progression.
Medicine: Tocladesine is explored for its potential therapeutic effects against various cancers, including colorectal cancer and multiple myeloma.
Drug Development: Its unique mechanism makes it a candidate for developing new therapeutic agents targeting nucleotide metabolism and related pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Camptothecin Analogue TLC388 is a synthetic analogue of camptothecin with potential antineoplastic and radio-sensitizing activities. Camptothecin analogue TLC388 selectively stabilizes topoisomerase I-DNA covalent complexes during S-phase, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery. Topoisomerase I relaxes negative super-coiled DNA during replication and transcription. This agent has been chemically modified to enhance the potency and stability of camptothecin.
TLK19781 is an insulin receptor modulator. In cultured cells made insulin resistant HIV by PI treatment, TLK19781 both increased the content of insulin-stimulated GLUT4 at the plasma membrane and enhanced insulin-stimulated glucose transport.
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. Pyruvate kinase (PK) inhibitor TLN-232 targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of PK and the predominant PK isoform found in tumor cells.
C29 is an inhibitor of toll-like receptor 2 (TLR2) signaling. It inhibits synthetic and bacterial TLR2 agonist-induced TLR2/1 and TLR2/6 signaling in HEK-293T cells expressing human TLR2 (HEK-TLR2) and THP-1 cells when used at a concentration of 50 µM. C29 also inhibits TLR2/1 signaling in primary murine macrophages without inducing cytotoxicity. It decreases the expression of IL-8 induced by the synthetic bacterial lipopeptide TLR2 agonist Pam3CSK4 in HEK-TLR2 cells. C29 (150 µM) inhibits the Pam3CSK4-induced interaction between TLR2 and the adapter protein MyD88, blocks MAPK activation, and decreases NF-κB activation and IκBα degradation in THP-1 cells. Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages.
TLR7/8 agonist 1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 (EC50s = 50 and 55 nM, respectively, in cell-based assays). It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner. TLR7/8 agonist 1 (25 nmol, s.c.) increases serum levels of IL-12p40 and chemokine (C-X-C motif) ligand 10 (CXCL10), as well as the number of dendritic cells per injection-site proximal lymph node, in mice. It has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity. TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.